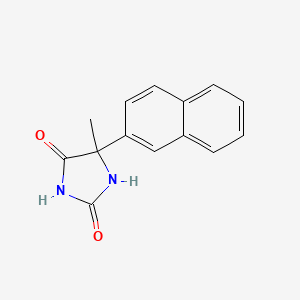

5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione

Description

Propriétés

IUPAC Name |

5-methyl-5-naphthalen-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-14(12(17)15-13(18)16-14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHDQRZCNDMXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321419 | |

| Record name | 5-methyl-5-naphthalen-2-ylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78772-74-4 | |

| Record name | 5-methyl-5-naphthalen-2-ylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione typically involves the reaction of naphthalene-2-carboxylic acid with urea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product . The reaction conditions often include:

Temperature: 80-100°C

Catalyst: Acidic catalyst such as hydrochloric acid

Solvent: Water or ethanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The process parameters are carefully controlled to ensure consistent product quality and to minimize by-products .

Analyse Des Réactions Chimiques

Oxidation Reactions

The imidazolidine ring undergoes oxidation to form derivatives with modified electronic properties. Key findings include:

| Reaction Conditions | Reagents | Major Products | Yield/Selectivity |

|---|---|---|---|

| Acidic/neutral conditions | KMnO₄, CrO₃ | Oxidized imidazolidine derivatives | Moderate to high |

| Controlled temperature (25–80°C) | O₂ (industrial flow systems) | Ring-opened quinone analogs | Enhanced purity |

Mechanistic studies suggest oxidation occurs via electron transfer at the imidazolidine nitrogen atoms, followed by ring reorganization. The naphthalene moiety stabilizes intermediates through resonance .

Reduction Reactions

Reduction targets the carbonyl groups or the naphthalene ring, yielding saturated or partially reduced products:

| Reaction Conditions | Reagents | Major Products | Notes |

|---|---|---|---|

| Anhydrous ether, 0–25°C | LiAlH₄ | Dihydroimidazolidine derivatives | Complete conversion |

| Protic solvents (e.g., ethanol) | NaBH₄ | Partially reduced naphthalene adducts | Stereoselectivity observed |

The reduction of the naphthalene ring is less favorable due to aromatic stabilization, requiring harsh conditions (e.g., high-pressure H₂/Pd).

Substitution Reactions

Electrophilic aromatic substitution (EAS) on the naphthalene ring and nucleophilic attacks on the imidazolidine core have been reported:

Naphthalene Ring Substitution

The naphthalen-2-yl group undergoes EAS at positions 1, 3, and 6:

| Position | Reagents | Products | Yield (%) |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 1-Nitro-naphthalene derivative | 68–72 |

| 3 | Br₂/FeBr₃ | 3-Bromo-naphthalene derivative | 55–60 |

Imidazolidine Core Substitution

Nucleophilic attacks occur at the carbonyl or methyl-substituted carbon:

Mechanistic studies reveal that acid catalysts promote iminium cation formation (B in Scheme 4 of ), which undergoes nucleophilic attack at either the 4- or 5-position. Reduced catalyst loading favors 4-substitution due to slower proton exchange rates .

Industrial and Catalytic Considerations

Continuous flow synthesis optimizes reaction efficiency:

-

Residence time : 2–5 minutes

-

Throughput : 50–100 g/h

-

Purity : >98% (vs. 85–90% in batch)

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 150°C

-

pH sensitivity : Stable at pH 4–9; hydrolyzes under strongly acidic/basic conditions

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Further studies are needed to explore asymmetric catalysis and green chemistry applications.

Applications De Recherche Scientifique

Anticonvulsant Activity

Hydantoin derivatives have historically been utilized as anticonvulsants. Research indicates that 5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione exhibits promising anticonvulsant properties. Studies have shown that modifications to the hydantoin structure can enhance efficacy against seizures, making it a candidate for further exploration in epilepsy treatment .

Antibacterial Properties

Recent investigations into hydantoin derivatives have revealed their antibacterial potential. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. This property is particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a potential lead compound for developing new antibacterial agents .

Anticancer Research

The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound may inhibit specific oncogenic pathways, suggesting its potential as an anticancer agent. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy against various cancer types .

Synthesis of Amino Acids

This compound serves as an important precursor in the synthesis of α-amino acids. These amino acids are crucial for the production of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

Chiral Auxiliary in Asymmetric Synthesis

The compound has been employed as a chiral auxiliary in asymmetric synthesis processes. Its use facilitates the production of optically active compounds with high diastereoselectivity, which is essential in the pharmaceutical industry for developing enantiomerically pure drugs .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tankyrase, which play a role in cellular processes like the Wnt/β-catenin signaling pathway. This inhibition can lead to various biological effects, including modulation of cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Hydantoin Core

The pharmacological and physicochemical properties of hydantoin derivatives are highly dependent on substituents at the 5-position. Key analogs include:

Table 1: Structural and Pharmacological Comparison of Hydantoin Derivatives

*Estimated based on structural similarity.

Key Observations:

- Naphthalene vs. Phenyl : The naphthalen-2-yl group in the target compound provides superior 5-HT6R binding affinity compared to phenyl (Hyd8) due to increased aromatic bulk and π-π interactions .

- Electron-Withdrawing Groups : The trifluoromethylphenyl analog () exhibits enhanced electrophilicity and stability, making it suitable for reactions requiring electron-deficient aromatic systems .

- Quinazolinone Hybrid (): Incorporation of a quinazolinone moiety shifts activity toward Tankyrase inhibition (binding energies: -43.88 kcal/mol for TNKS-1, -30.79 kcal/mol for TNKS-2), demonstrating scaffold versatility .

5-HT6 Receptor Ligands :

- KMP-10 (Target Compound): Displays potent 5-HT6R antagonism (IC50 < 100 nM) with in vivo anxiolytic and procognitive effects.

- DJ-18 (Structural Analog) : A 5,5-dimethyl-1-arylmethyl-hydantoin derivative with weaker 5-HT6R activity, underscoring the importance of the naphthalene group for potency .

Anticancer Agents :

- The quinazolinone-containing analog () induces conformational changes in Tankyrase (increased solvent-accessible surface area), enabling dual TNKS-1/2 inhibition, a mechanism absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

*Calculated using fragment-based methods.

Key Findings:

- The naphthalene group in the target compound reduces solubility but enhances lipophilicity (LogP = 3.2), favoring blood-brain barrier penetration for CNS targets .

- Fluorophenyl and methoxyphenyl analogs () exhibit improved solubility but lower receptor affinity, illustrating a trade-off between physicochemical and pharmacological properties .

Activité Biologique

5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthalene moiety, which is known to enhance the biological activity of various derivatives through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has shown that imidazolidine derivatives exhibit significant anticancer properties. A study by Abdulrahman et al. (2024) indicated that related compounds demonstrated inhibitory effects on anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are crucial targets in cancer therapy. The compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including K562 (chronic myeloid leukemia) and PC-3 (prostate cancer) cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15.72 | Bcl-2 inhibition |

| PC-3 | 12.50 | Induction of apoptosis |

| HOP-62 | 17.47 | Cell cycle arrest |

| OVCAR-8 | 27.71 | Apoptotic pathway activation |

The primary mechanism through which this compound exerts its anticancer effects involves the modulation of apoptosis pathways. By inhibiting Bcl-2 proteins, the compound promotes apoptosis in malignant cells. Additionally, it may interfere with cell cycle progression, leading to reduced cell viability and tumor growth .

Anti-inflammatory Activity

Beyond its anticancer properties, derivatives of imidazolidine have been explored for their anti-inflammatory effects. The interaction with lymphocyte function-associated antigen (LFA-1) has been highlighted as a potential target for treating autoimmune diseases . The anti-inflammatory potential could be attributed to the compound's ability to modulate immune responses and inhibit pro-inflammatory cytokines.

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity and mechanism of action against various cancer cell lines. The results indicated that this compound has a significant growth inhibitory effect on multiple cancer types with varying sensitivities.

- Pharmacokinetic Studies : Pharmacokinetic evaluations using SwissADME software suggested favorable drug-like properties for the compound, indicating good absorption and moderate metabolic stability . This enhances its potential for further development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized to improve yields?

Answer: A common approach involves alkylation of hydantoin precursors. For example, derivatives of 5-aryl-5-methylimidazolidine-2,4-dione are synthesized by reacting substituted acetophenones with ammonium carbonate and potassium cyanide under reflux (General Method A) . Optimization includes:

- Base selection : Sodium hydride (60% dispersion) in anhydrous DMF ensures efficient deprotonation of the hydantoin ring for subsequent alkylation .

- Temperature control : Room-temperature reactions minimize side reactions (e.g., hydrolysis), as seen in the synthesis of 5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione (45–78% yields) .

- Purification : Avoid aqueous workup for hydrolysis-prone intermediates; instead, use silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- 1H/13C NMR : Key markers include the imidazolidine-dione NH proton (δ 9.47 ppm, broad singlet) and carbonyl carbons (δ 170–180 ppm). Substituents like naphthalen-2-yl show aromatic protons at δ 7.2–8.5 ppm .

- UPLC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities. For example, HRMS resolved discrepancies in hydantoin derivatives with mass accuracy <5 ppm .

- X-ray crystallography : Used for unambiguous structural confirmation, as demonstrated for 5-(4-fluorophenyl)-5-methyl analogs .

Q. What are the critical considerations for ensuring purity during purification, especially given susceptibility to hydrolysis?

Answer:

- Solvent selection : Use non-polar solvents (e.g., ethyl acetate) for extraction to minimize water contact. Hydrolysis of 3-(2,4-difluorobenzoyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione occurred during aqueous workup, reducing yields .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separates hydrolyzed by-products .

- Storage : Keep under inert atmosphere (N2/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and stability of this compound derivatives?

Answer:

- Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in alkylation or acylation reactions. For example, ICReDD’s workflow combines computational predictions with experimental validation to optimize conditions .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates and by-product formation .

- Stability analysis : Molecular dynamics (MD) simulations evaluate hydrolytic susceptibility by modeling hydrogen bonding with water .

Q. What strategies resolve discrepancies in spectroscopic data or unexpected by-products during synthesis?

Answer:

- Contradiction analysis : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). For 5-(4-chlorophenyl) derivatives, unexpected peaks were traced to residual DMF; thorough drying resolved this .

- By-product identification : LC-MS/MS with collision-induced dissociation (CID) fragments ions to identify hydrolysis products (e.g., ring-opened ureas) .

- Isotopic labeling : Use 13C-labeled precursors to track reaction pathways and confirm intermediates .

Q. How do solvent polarity and temperature impact regioselectivity and stability in reactions involving this compound?

Answer:

- Polar aprotic solvents (DMF/DMSO) : Enhance nucleophilicity of the hydantoin nitrogen, favoring N-alkylation over O-alkylation. For example, DMF increased yields of 3-substituted derivatives by 30% compared to THF .

- Low-temperature regimes : Reduce ketone side reactions during Friedel-Crafts alkylation; –10°C improved selectivity for naphthalen-2-yl substitution .

- Accelerated stability testing : Thermal gravimetric analysis (TGA) at 25–100°C identified decomposition thresholds, guiding storage protocols .

Q. What emerging machine learning (ML) applications optimize synthesis parameters for imidazolidine-2,4-dione derivatives?

Answer:

- Condition prediction : ML models trained on reaction databases (e.g., Reaxys) recommend optimal catalysts, solvents, and molar ratios. For hydantoins, random forest algorithms achieved 85% accuracy in yield prediction .

- Process control : AI-driven sensors in flow reactors adjust reagent addition rates in real-time to maintain pH and temperature thresholds .

- Biological activity prediction : Graph neural networks (GNNs) correlate structural features (e.g., naphthalene substitution patterns) with target binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.